Product packaging for 3-Chloro-1,1,1-trifluoropropane(Cat. No.:CAS No. 460-35-5)

3-Chloro-1,1,1-trifluoropropane

Cat. No.: B1584253
CAS No.: 460-35-5
M. Wt: 132.51 g/mol
InChI Key: ZPIFKCVYZBVZIV-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkanes in Contemporary Chemical Research

Halogenated alkanes, or haloalkanes, are alkanes in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). wikipedia.orgpressbooks.pub This class of compounds holds a significant position in modern chemical research and industry. Their importance stems from the unique properties imparted by the halogen substituent. The introduction of a halogen atom alters the polarity, reactivity, and physical properties of the parent alkane. wikipedia.org For instance, the presence of halogens increases the molecule's polarity, making haloalkanes better solvents than their non-halogenated counterparts. wikipedia.org

Historically, haloalkanes have been known for centuries, with chloroethane (B1197429) being produced as early as the 15th century. wikipedia.org The systematic development of their synthesis in the 19th century, through methods like the addition of halogens or hydrohalogens to alkenes and the conversion of alcohols, made them readily and cheaply available for industrial use. wikipedia.org This availability has led to their widespread application as flame retardants, fire extinguishants, refrigerants, propellants, solvents, and pharmaceuticals. wikipedia.org

The reactivity of haloalkanes, particularly those containing chlorine, bromine, and iodine, is a key aspect of their chemical utility. They often serve as alkylating agents, where the halogen acts as a leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This reactivity is fundamental to many synthetic organic chemistry processes. perlego.com However, this same reactivity has also led to environmental concerns, as some haloalkanes, like chlorofluorocarbons (CFCs), have been implicated in ozone depletion. wikipedia.orglibretexts.org Consequently, much contemporary research focuses on developing halogenated alkanes with specific, desirable properties while minimizing their environmental impact. google.com

Overview of Trifluoromethylated Organic Compounds: Research Perspectives

The introduction of a trifluoromethyl (–CF3) group into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.netnih.gov The –CF3 group is one of the most important fluorine-containing moieties in medicinal chemistry, agricultural science, and materials science due to its high electronegativity, metabolic stability, and ability to modulate properties like lipophilicity and binding affinity. researchgate.netnih.govacs.org As a result, the development of efficient methods for introducing the trifluoromethyl group into organic frameworks is a major focus of current research. researchgate.netrsc.org

Research perspectives in this field are centered on creating novel trifluoromethylation reagents and catalytic methods that are mild, efficient, and broadly applicable. researchgate.netnih.gov Reagents like Ruppert's reagent (TMSCF3), Togni's reagents, and Langlois' reagent are widely used, but the search for new reagents with improved handling, stability, and reactivity continues. researchgate.net Recent advancements have focused on radical trifluoromethylation and the use of organic hydride compounds as potential trifluoromethylation reagents. rsc.orgnih.gov

The applications for trifluoromethylated compounds are vast. In pharmaceuticals, the –CF3 group is a common feature in many drugs due to its ability to enhance metabolic stability and improve efficacy. In materials science, trifluoromethylated compounds are used to create polymers and other materials with unique thermal and electronic properties. researchgate.netnih.gov For example, they are being investigated for use in high-efficiency organic solar cells. acs.org The ongoing research aims to expand the toolbox of trifluoromethylation reactions, enabling the synthesis of increasingly complex and functionalized molecules for a wide range of applications. nih.govnih.gov

Structural and Electronic Considerations in Chlorotrifluoropropane (B1178378) Derivatives

Chlorotrifluoropropane derivatives are characterized by a three-carbon propane (B168953) backbone substituted with both chlorine and fluorine atoms. The specific placement of these halogens significantly influences the molecule's structure, stability, and reactivity. In the case of 3-Chloro-1,1,1-trifluoropropane, the terminal C-1 carbon is bonded to three highly electronegative fluorine atoms, while the other terminal C-3 carbon is bonded to a chlorine atom.

This substitution pattern creates a pronounced electronic polarization within the molecule. The strong electron-withdrawing nature of the trifluoromethyl group (–CF3) induces a dipole moment, affecting the molecule's intermolecular interactions and physical properties like boiling point and density. wikipedia.org The C-F bonds are exceptionally strong, contributing to the thermal and chemical stability of the trifluoromethylated end of the molecule. The C-Cl bond at the other end is weaker and more polarized, making the C-3 carbon an electrophilic site susceptible to nucleophilic attack. This inherent reactivity difference between the two ends of the molecule is a key feature exploited in its synthetic applications.

The structure of chlorotrifluoropropane derivatives dictates their potential uses. For example, the specific isomerism and placement of halogen atoms affect properties critical for applications like refrigerants or cleaning solvents. google.comgoogle.com The study of different isomers, such as 2,3-dichloro-1,1,1-trifluoropropane (B1583484) or 3-chloro-1,1,1,3-tetrafluoropropane, provides insight into how the number and position of halogen atoms fine-tune the molecule's physicochemical characteristics. nih.govgoogle.com Understanding these structure-property relationships is crucial for designing new halogenated compounds with tailored functionalities and reduced environmental impact.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClF3 B1584253 3-Chloro-1,1,1-trifluoropropane CAS No. 460-35-5

Properties

IUPAC Name

3-chloro-1,1,1-trifluoropropane
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InChI

InChI=1S/C3H4ClF3/c4-2-1-3(5,6)7/h1-2H2
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InChI Key

ZPIFKCVYZBVZIV-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)C(F)(F)F
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Molecular Formula

C3H4ClF3
Record name 3-CHLORO-1,1,1-TRIFLUOROPROPANE
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DSSTOX Substance ID

DTXSID5042033
Record name 3-chloro-1,1,1-trifluoropropane
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Molecular Weight

132.51 g/mol
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Physical Description

3-chloro-1,1,1-trifluoropropane appears as a colorless odorless nonflammable liquid. Poisonous by inhalation. Emits toxic fumes of chlorine and fluorine when heated to decomposition.
Record name 3-CHLORO-1,1,1-TRIFLUOROPROPANE
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CAS No.

460-35-5
Record name 3-CHLORO-1,1,1-TRIFLUOROPROPANE
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Record name 3-Chloro-1,1,1-trifluoropropane
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Record name 3-Chloro-1,1,1-trifluoropropane
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Record name Propane, 3-chloro-1,1,1-trifluoro-
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Record name 3-chloro-1,1,1-trifluoropropane
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Record name 3-chloro-1,1,1-trifluoropropane
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Record name 3-CHLORO-1,1,1-TRIFLUOROPROPANE
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Synthetic Methodologies for 3 Chloro 1,1,1 Trifluoropropane

Halogenation Approaches to Trifluoropropane Frameworks

The direct chlorination of 1,1,1-trifluoropropane (B1294402) presents a theoretical pathway to 3-Chloro-1,1,1-trifluoropropane. This approach would likely involve a free-radical substitution mechanism, where a chlorine radical abstracts a hydrogen atom from the propane (B168953) backbone, followed by reaction with Cl₂ to form the chlorinated product. However, this method is not widely documented in scientific literature as a primary route for synthesis, likely due to challenges in controlling the position of chlorination and the potential for multiple halogenation products.

Strategies for Functional Group Interconversion

Functional group interconversion represents a more prevalent and controllable set of strategies for synthesizing this compound. These methods often involve the use of unsaturated trifluoropropene derivatives or the modification of polychlorinated precursors.

Trifluoropropene isomers are key starting materials, undergoing reactions such as hydrogenation and hydrohalogenation to yield the target saturated chloropropane.

The hydrogenation of trifluoropropene derivatives is a critical step. While the direct hydrogenation of 3,3,3-trifluoropropene (B1201522) (CF₃CH=CH₂) yields 1,1,1-trifluoropropane, a more strategic approach involves the hydrogenation of an unsaturated chlorinated precursor. A pivotal intermediate in this pathway is 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd). The catalytic hydrogenation of 1-chloro-3,3,3-trifluoropropene directly yields this compound. This reaction is typically performed using a catalyst such as palladium on carbon.

The direct addition of hydrogen chloride (HCl) to 3,3,3-trifluoropropene is a potential route to this compound. The regioselectivity of this addition is governed by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This effect makes the terminal carbon of the double bond more susceptible to nucleophilic attack, favoring an anti-Markovnikov addition. askfilo.com In this type of reaction, the chlorine atom adds to the terminal carbon (C3), yielding the desired this compound. This process can be initiated by free radicals, often generated by peroxides. youtube.compharmaguideline.com While the free-radical addition of HBr is common, the corresponding reaction with HCl is often less favorable energetically. libretexts.org However, modern photocatalytic methods have been developed to facilitate the anti-Markovnikov addition of HCl to unactivated alkenes. researchgate.net

The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator (e.g., from peroxide) generates a halogen radical.

Propagation: The halogen radical adds to the terminal carbon of the 3,3,3-trifluoropropene double bond, forming a more stable secondary radical. This radical then abstracts a hydrogen atom from HCl to yield the final product and a new chlorine radical. youtube.comlibretexts.org

Table 1: Hydrohalogenation of Trifluoropropene Analogues

PrecursorReagentProductRuleRationale
3,3,3-TrifluoropropeneHClThis compoundAnti-MarkovnikovThe electron-withdrawing -CF₃ group stabilizes a radical at the C2 position, directing the Cl atom to the C3 position. askfilo.com
3,3,3-TrichloropropeneHCl1,1,1,3-Tetrachloropropane (B89638)Anti-MarkovnikovThe -CCl₃ group is strongly electron-withdrawing, making the primary carbocation more stable and directing the anti-Markovnikov addition. askfilo.com

A common industrial strategy involves creating the key intermediate, 1-chloro-3,3,3-trifluoropropene (1233zd), from more heavily chlorinated propanes through dehydrochlorination or a combination of fluorination and dehydrochlorination. This intermediate is then hydrogenated to produce the final product, this compound.

Key precursor transformations include:

From 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa): This compound can be dehydrochlorinated to produce 1-chloro-3,3,3-trifluoropropene. patsnap.comfluorine1.ru The reaction can be carried out in the liquid phase using a catalyst system composed of an inorganic alkali and a phase-transfer catalyst, or in the gas phase over a catalyst like activated carbon. patsnap.comgoogle.com

From 1,1,1,3,3-Pentachloropropane (HCC-240fa): This precursor is converted to 1-chloro-3,3,3-trifluoropropene through a gas-phase reaction with anhydrous hydrofluoric acid (HF) over a fluorination catalyst. google.comwipo.int This process involves both fluorination and dehydrochlorination steps.

Table 2: Synthesis of 1-Chloro-3,3,3-trifluoropropene from Polychlorinated Precursors

PrecursorReagent(s)CatalystPhaseProduct
1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa)-Activated CarbonGastrans-1-Chloro-3,3,3-trifluoropropene google.com
1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa)KOHTetrabutylammonium bromide (Phase-transfer)Liquid1-Chloro-3,3,3-trifluoropropene patsnap.com
1,1,1,3,3-Pentachloropropane (HCC-240fa)Anhydrous HFFluorination Catalyst (e.g., Cr₂O₃)Gas1-Chloro-3,3,3-trifluoropropene google.com

Derivatization from Related Halogenated Propanes

One common route to this compound involves the derivatization of other halogenated propanes. A key method is the catalytic fluorination of chlorinated propane precursors. For instance, reacting 3-chloro-1-chloropropane with hydrogen fluoride (B91410) (HF) in the presence of a chromium- or antimony-based catalyst at temperatures between 80–120°C can yield the desired product. The purity of the catalyst and control of the exothermic reaction are critical to prevent the formation of byproducts like 2-chloro-1,1,1-trifluoropropane.

Another approach starts from 3,3,3-trifluoropropene (1243zf), which can be hydrogenated to produce 1,1,1-trifluoropropane (263fb). google.com This process can also utilize this compound (253fb) as a starting material, which is reacted with hydrogen in the presence of a catalyst. google.com The reaction can be performed in the vapor phase and is often carried out at super-atmospheric pressure. google.com

The synthesis of related compounds, such as 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (243db), can also be achieved from other halogenated ethanes like 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) through a carbene synthesis route. google.com This highlights the interchangeability and modification of various halogenated hydrocarbons to achieve the target compound.

Advanced Synthetic Techniques and Catalysis in Fluorocarbon Synthesis

The synthesis of fluorocarbons, including this compound, has been significantly advanced by modern synthetic techniques. These methods offer improved control, efficiency, and scalability.

Flow chemistry has emerged as a powerful tool for the synthesis of fluorinated compounds. mit.edu This technique offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling gaseous reagents and managing exothermic reactions. rsc.org Continuous-flow processing allows for the rapid and scalable introduction of trifluoromethyl groups into various molecules. vapourtec.comacs.org For instance, the direct alkylation-cyclization of amines with trifluoroacetic acid or anhydride (B1165640) can be performed efficiently in a continuous-flow reactor, offering high yields and broad functional-group tolerance. vapourtec.comacs.org

Flow systems are especially beneficial for gas-liquid reactions, as they improve interfacial contact and allow for precise control of reagent stoichiometry using mass flow controllers. rsc.org The generation and in-line separation of hazardous intermediates like trifluoromethyl diazomethane (B1218177) can be safely and efficiently managed in a continuous flow process, avoiding storage and transportation issues. nih.gov

Transition metal catalysis plays a crucial role in the synthesis of trifluoromethylated compounds. nih.gov Copper-catalyzed reactions, in particular, have been extensively studied for the trifluoromethylation of aryl and alkyl halides. beilstein-journals.org These reactions often utilize reagents like trifluoromethyltrimethylsilane (TMSCF3) or Togni reagents.

The combination of photoredox and copper catalysis has enabled the trifluoromethylation of aryl boronic acids with CF3I gas. rsc.org This dual catalytic approach allows for the formation of trifluoromethylated arenes, which are important structural motifs in many bioactive compounds. rsc.orgbeilstein-journals.org Copper catalysts can also facilitate the intermolecular chloro- and bromotrifluoromethylation of alkenes using a Togni reagent in combination with a dihalosulfoxide. mdpi.com The proposed mechanism involves the copper-catalyzed generation of a trifluoromethyl radical, which adds to the alkene, followed by trapping of the resulting radical by a halide. mdpi.com

Carbene chemistry offers unique pathways for the synthesis of halogenated propanes. chemtube3d.com Carbenes, being neutral species with a divalent carbon atom, can undergo insertion into C-H bonds, creating new carbon-carbon bonds in unfunctionalized centers. chemtube3d.comlibretexts.org

A patented method describes the preparation of 2,3-dichloro-1,1,1-trifluoropropane (243db) from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) via a carbene synthesis route. google.com This process can be carried out in the liquid phase using a phase transfer catalyst and a base, or in the gas phase through high-temperature pyrolysis to generate the carbene. google.com The resulting 243db can then be dehydrochlorinated to produce 2-chloro-1,1,1-trifluoropropene (1233xf). google.com The generation of carbenes from diazo compounds or through alpha-elimination provides versatile methods for constructing cyclopropanes and other functionalized molecules. libretexts.orgprinceton.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key factors include temperature, pressure, catalyst selection, and reactant ratios.

In the catalytic fluorination of 3-chloro-1-chloropropane, maintaining the reaction temperature between 80–120°C is crucial. The exothermic nature of the reaction requires efficient cooling to prevent over-fluorination and the formation of isomers. The purity of the hydrogen fluoride and the catalyst also significantly impacts the product distribution.

For the hydrogenation of 3,3,3-trifluoropropene or this compound, the reaction is preferably conducted in the vapor phase under super-atmospheric pressure (e.g., 1 to 30 bara). google.com The molar ratio of hydrogen to the starting material is typically maintained between 1:1 and 10:1. google.com A patent describes a process using a 1% platinum on alumina (B75360) catalyst, with the reactor temperature controlled at 200°C. google.com

In continuous-flow syntheses, parameters such as flow rate, reactor volume, and temperature are optimized to maximize productivity. acs.org For example, in the synthesis of trifluoromethylated N-fused heterocycles, a Hastelloy coil reactor was maintained at 80°C and 6 bar pressure to achieve high yields. acs.org

Table of Reaction Parameters for the Synthesis of Halogenated Propanes

Starting Material Reagents Catalyst Temperature (°C) Pressure (bara) Yield Reference
3-Chloro-1-chloropropane Hydrogen Fluoride (HF) Chromium/Antimony-based 80-120 Not specified Not specified
3,3,3-Trifluoropropene Hydrogen (H₂) Platinum on Alumina (1%) 200 1-30 Not specified google.com
Amine Trifluoroacetic Anhydride (TFAA), Triethylamine (TEA) None 80 6 High acs.org
2,2-Dichloro-1,1,1-trifluoroethane Phase Transfer Catalyst, Base Not applicable Not specified Not specified Not specified google.com

Reactivity and Reaction Mechanisms of 3 Chloro 1,1,1 Trifluoropropane

Chemical Stability and Inertness Under Controlled Conditions

3-Chloro-1,1,1-trifluoropropane (HCFC-253fb) is a colorless, nonflammable liquid that is chemically inert in many situations. chemicalbook.comnoaa.gov It does not react rapidly with air or water. nih.govchemicalbook.com Under controlled conditions, it is considered stable. chemicalbook.com However, it can emit toxic fumes of chlorine and fluorine when heated to decomposition. chemicalbook.comnoaa.gov

The stability of this compound is a key property, making it suitable for various applications where a non-reactive fluorinated compound is required. Its inertness is particularly notable in the absence of strong reagents or extreme temperatures. noaa.govchemicalbook.com

Reactions with Potent Reducing and Oxidizing Agents

Despite its general stability, this compound can undergo vigorous reactions under specific conditions. It can react violently with strong reducing agents, including very active metals. noaa.govnih.govchemicalbook.com An oxidizing agent is a substance that causes oxidation by accepting electrons, while a reducing agent is a substance that causes reduction by donating electrons. khanacademy.org

Furthermore, it undergoes oxidation with strong oxidizing agents, particularly under extremes of temperature. noaa.govnih.govchemicalbook.com These reactions highlight the limits of its inertness and are critical considerations in its handling and application.

Formation and Applications of Organometallic Reagents: Grignard Chemistry

A significant aspect of the reactivity of this compound is its ability to form a Grignard reagent. acs.org The preparation of Grignard reagents containing fluorine has been a subject of interest due to their potential in synthesizing a wide array of fluoro compounds. acs.org

The Grignard reagent, 3,3,3-trifluoropropylmagnesium chloride, is synthesized by reacting this compound with magnesium in a suitable solvent like dry ethyl ether. acs.org This reaction can be quite vigorous. acs.org

This organometallic reagent has been utilized in the synthesis of other valuable compounds. For instance, its reaction with carbon dioxide, followed by hydrolysis, yields γ,γ,γ-trifluorobutyric acid, a novel compound at the time of its discovery. acs.org This demonstrates the utility of the Grignard reagent derived from this compound as an intermediate in organic synthesis.

Investigation of Radical and Ionic Reaction Pathways Involving Carbon-Halogen Bonds

The carbon-halogen bond in this compound is a focal point of its reactivity, susceptible to both radical and ionic reaction pathways. The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the C-Cl bond.

In the context of synthesis, related compounds can be formed through carbene reactions. For example, 2,3-dichloro-1,1,1-trifluoropropane (B1583484) can be synthesized from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) via a carbene intermediate, which then can be used to produce other fluorinated propenes. google.com While not directly about this compound, this illustrates a common reaction pathway for related fluorinated alkanes.

The cleavage of the carbon-halogen bond is a critical step in many reactions involving this compound. This can be initiated by various means, including electron attachment, leading to the formation of reactive intermediates. beilstein-journals.org

Dissociative Electron Attachment Studies and Anion Formation Mechanisms

Dissociative electron attachment (DEA) is a process where a molecule captures a free electron, leading to the formation of a transient negative ion that subsequently dissociates into fragments. beilstein-journals.org For chloroalkanes, DEA is a significant process, particularly at low electron energies. unl.eduresearchgate.net

In studies of chloroalkanes, the DEA process often results in the cleavage of the C-Cl bond and the formation of a chloride ion (Cl⁻) and a radical fragment. unl.eduresearchgate.net The cross-section for this process is highly dependent on the electron energy and the molecular structure. unl.eduresearchgate.net

For many chloroalkanes, a prominent peak in the DEA cross-section is observed near zero electron energy. unl.eduresearchgate.net The magnitude of this peak is strongly correlated with the vertical attachment energy (VAE), which is the energy of the lowest unoccupied molecular orbital (LUMO) of the compound. unl.eduresearchgate.net As the VAE decreases, the efficiency of DEA at near-thermal energies increases exponentially. unl.eduresearchgate.net This indicates that the stability of the transient negative ion plays a crucial role in the dissociation dynamics.

The table below shows the predicted collision cross-section values for various adducts of this compound, which are relevant to its behavior in mass spectrometry and ion-molecule reactions. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺133.00264116.4
[M+Na]⁺154.98458126.2
[M-H]⁻130.98808113.2
[M+NH₄]⁺150.02918139.4
[M+K]⁺170.95852123.9
[M+H-H₂O]⁺114.99262111.3
[M+HCOO]⁻176.99356132.0
[M+CH₃COO]⁻191.00921170.3
[M+Na-2H]⁻152.97003123.7
[M]⁺131.99481114.1
[M]⁻131.99591114.1

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu


Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Chloro-1,1,1-trifluoropropane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹⁹F, a comprehensive picture of its molecular framework can be assembled.

The ¹H NMR and ¹⁹F NMR spectra of this compound provide critical information about the electronic environment of the hydrogen and fluorine atoms, respectively. The chemical shifts and spin-spin coupling constants are key parameters derived from these spectra.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the chlorine atom (C-3) and the protons on the carbon adjacent to the trifluoromethyl group (C-2) will exhibit distinct chemical shifts. The methylene (B1212753) group protons (-CH₂Cl) are expected to appear at a lower field (higher ppm value) compared to the methylene group protons (-CH₂CF₃) due to the deshielding effect of the electronegative chlorine atom.

The ¹⁹F NMR spectrum is characterized by the resonance of the trifluoromethyl (-CF₃) group. The three fluorine atoms are chemically equivalent and will thus produce a single signal. However, this signal will be split into a triplet by the two adjacent protons on C-2, following the n+1 rule. Similarly, the signal for the -CF₃ group in the ¹H NMR spectrum will be split by the three fluorine atoms.

Long-range couplings, though weaker, can also be observed between the fluorine atoms and the protons on the C-3 carbon, providing further confirmation of the molecular structure. The magnitude of these coupling constants (J-values) is invaluable for confirming the connectivity of the atoms.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling To
¹H (-CH₂Cl) 3.5 - 4.0 Triplet -CH₂CF₃
¹H (-CH₂CF₃) 2.5 - 3.0 Quartet of Triplets -CH₂Cl, -CF₃
¹⁹F (-CF₃) -60 to -70 Triplet -CH₂-
¹³C (-CH₂Cl) 40 - 45 Singlet
¹³C (-CH₂CF₃) 30 - 35 Quartet -CF₃
¹³C (-CF₃) 125 - 130 Quartet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While one-dimensional NMR is powerful, multidimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all signals and differentiating between isomers.

For instance, a COSY spectrum would show a correlation between the signals of the -CH₂Cl protons and the -CH₂CF₃ protons, confirming their adjacent positions. An HSQC spectrum would link the proton signals to their directly attached carbon atoms. The HMBC spectrum is particularly useful as it reveals longer-range couplings (typically over 2-3 bonds), which can definitively establish the carbon skeleton and the positions of the substituents. For example, an HMBC spectrum would show a correlation between the fluorine atoms of the -CF₃ group and the C-2 and C-3 carbons, as well as the protons on C-2.

These multidimensional techniques are crucial for distinguishing this compound from its isomers, such as 1-Chloro-1,1,2-trifluoropropane or 2-Chloro-1,1,1-trifluoropropane, as each isomer would present a unique set of correlations in their respective 2D NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound exhibits a series of absorption bands corresponding to the stretching and bending vibrations of its various bonds.

The most prominent bands in the IR spectrum are expected to be the C-F stretching vibrations, which typically appear in the region of 1100-1350 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration gives rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹. The various bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂ groups and the CF₃ group will also produce characteristic absorptions at lower frequencies.

A detailed assignment of these vibrational modes can be achieved through comparison with the spectra of related compounds and with the aid of computational chemistry calculations, which can predict the vibrational frequencies and their corresponding atomic motions.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Assignment
2950-3000 Medium C-H asymmetric stretching
2850-2900 Medium C-H symmetric stretching
1400-1470 Medium CH₂ scissoring
1100-1350 Strong C-F stretching
650-800 Medium-Strong C-Cl stretching
1200-1400 Medium CH₂ wagging
500-600 Medium CF₃ bending

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) is a common method used to generate ions.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (132.51 g/mol ). nih.gov Due to the presence of chlorine, this peak will be accompanied by an isotope peak ([M+2]⁺) with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or a hydrohalic acid. For this compound, prominent fragment ions would be expected from the loss of a chlorine atom ([M-Cl]⁺), and the loss of a fluorine atom ([M-F]⁺). The NIST Mass Spectrometry Data Center reports the top three m/z peaks as 77, 112, and 49. nih.gov The base peak at m/z 77 likely corresponds to the [C₂H₂F₂Cl]⁺ fragment. Cleavage of the C-C bonds will also lead to characteristic fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
132/134 [C₃H₄ClF₃]⁺ (Molecular ion)
113 [C₃H₄F₂Cl]⁺
97 [C₃H₄F₃]⁺
77 [C₂H₂F₂Cl]⁺
69 [CF₃]⁺
49/51 [CH₂Cl]⁺

Advanced Spectroscopic Probes for Intermolecular Interactions and Weakly Bound Systems

Advanced spectroscopic techniques, often employed in supersonic jets, allow for the study of weakly bound complexes and intermolecular interactions of this compound. Techniques such as Fourier transform microwave (FTMW) spectroscopy and laser-induced fluorescence (LIF) can provide detailed information about the geometry, binding energy, and dynamics of complexes formed between this compound and other molecules, such as noble gases or simple diatomic molecules.

These studies are crucial for understanding the nature of non-covalent interactions, such as halogen bonding and hydrogen bonding, which can play a significant role in the physical properties and chemical reactivity of the compound. The trifluoromethyl group and the chlorine atom can both participate in such interactions, acting as either an electron density acceptor or donor.

Computational Chemistry Approaches for Molecular Structure and Reactivity Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental spectroscopic data. Methods such as ab initio calculations and Density Functional Theory (DFT) can be used to model the molecular structure, vibrational frequencies, and other properties of this compound with a high degree of accuracy.

These calculations can predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. Furthermore, they can compute the theoretical vibrational spectrum, which is invaluable for the assignment of experimental IR and Raman bands. By calculating the energies of different conformers, computational methods can also provide insight into the conformational preferences of the molecule.

Moreover, computational models can be used to predict reactivity, for example, by calculating the distribution of electron density and identifying sites susceptible to nucleophilic or electrophilic attack. These theoretical predictions are essential for a comprehensive understanding of the chemical behavior of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement and energy of electrons) of molecules. This approach allows for the calculation of various molecular properties that are crucial for understanding the reactivity and physical characteristics of a compound like this compound.

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For flexible molecules like this compound, which has a propane (B168953) backbone, DFT can be used to perform a conformational analysis. This involves calculating the relative energies of different spatial arrangements (conformers) that arise from rotation around the carbon-carbon single bonds. For example, studies on similar fluorinated alkanes, such as 1,3-difluoropropane, have utilized DFT to map out the conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov Such an analysis for this compound would reveal how the bulky trifluoromethyl group and the chlorine atom influence the conformational preference of the carbon chain.

Key electronic properties derived from DFT calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide information about chemical stability and the energy required for electronic excitation.

Electron Density Distribution: DFT maps the electron density, revealing the distribution of charge across the molecule. This helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental to predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, bridging the gap between static molecular models and dynamic macroscopic properties.

For this compound, MD simulations can be employed to study:

Bulk Liquid Properties: Simulations of many molecules together in a virtual box can predict bulk properties such as density, viscosity, and diffusion coefficients at various temperatures and pressures. This is crucial for applications where it might be used as a solvent or heat transfer fluid.

Solvation and Mixture Behavior: MD can model how this compound molecules arrange themselves around a solute or how they mix with other liquids. This provides insight into its solvent capabilities and phase behavior.

Interactions with Surfaces and Biomolecules: As many halogenated hydrocarbons are of environmental interest, MD simulations can be used to study their interaction with surfaces, such as soil particles or atmospheric aerosols. Furthermore, computational studies often use MD to investigate the binding of small molecules to biological targets like proteins. nih.govnih.gov Such an approach could be used to assess the potential for this compound to interact with biological systems. nih.govnih.gov The simulation calculates the binding free energy, which indicates the stability of the molecule-receptor complex, and can identify key interactions like hydrogen bonds or van der Waals forces that drive the binding. nih.gov

Prediction of Key Thermodynamic Parameters Relevant to Chemical Processes

The thermodynamic properties of a compound are essential for designing and optimizing chemical processes, including synthesis, purification, and application. The National Institute of Standards and Technology (NIST) provides access to critically evaluated data for many chemical substances, including this compound. nist.govnist.gov These parameters are fundamental for heat transfer calculations, reaction engineering, and phase-equilibrium modeling.

Below is a table of key physical and thermodynamic parameters for this compound.

PropertyValueSource(s)
Molecular Formula C₃H₄ClF₃ nist.govnist.govnoaa.gov
Molecular Weight 132.51 g/mol nist.govsigmaaldrich.com
Boiling Point 45 °C stenutz.eu
Melting Point -107 °C stenutz.eu
Density 1.326 g/mL stenutz.eustenutz.eu
Computed Dipole Moment 1.59 D stenutz.eu
Refractive Index 1.337 stenutz.eustenutz.eu

The NIST Chemistry WebBook contains further information on condensed phase thermochemistry and phase change data for this compound. nist.govnist.gov Such data typically includes heat capacity (Cp), enthalpy of vaporization (ΔHvap), and vapor pressure, which are critical for process safety and equipment design.

Applications in Organic Synthesis and Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Molecule Synthesis

3-Chloro-1,1,1-trifluoropropane serves as a crucial building block in the field of organic synthesis. Its structure, featuring a reactive chlorine atom and a stable trifluoromethyl group, allows for its incorporation into more complex molecular frameworks. This compound is particularly valuable for introducing the trifluoromethylpropyl group into various organic molecules. The presence of the chlorine atom provides a site for nucleophilic substitution or elimination reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance a drug's metabolic stability and binding affinity. This compound is a key starting material for introducing this important functional group into active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of certain antiviral and anti-cancer agents. The compound's utility as a precursor is highlighted in the table below, which lists some of the notable drugs containing the trifluoromethyl group.

DrugTherapeutic ClassRole of Trifluoromethyl Group
Efavirenz (Sustiva)HIV reverse transcriptase inhibitorEnhances binding to the enzyme. wikipedia.org
Fluoxetine (Prozac)AntidepressantIncreases metabolic stability. wikipedia.org
Celecoxib (Celebrex)Nonsteroidal anti-inflammatory drugImproves selectivity and potency. wikipedia.org

This compound is a versatile intermediate for the synthesis of other valuable halogenated compounds. chemicalbook.com Through various chemical transformations, the chlorine atom can be replaced by other halogens, or the molecule can undergo elimination reactions to form olefins. For example, it can be used to produce 1,1,1-trifluoropropene, a monomer used in the production of specialty polymers. Additionally, it can serve as a precursor for other hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which have applications as refrigerants, solvents, and blowing agents. google.com A patent describes a process for producing 1,1,1-trifluoropropane (B1294402) by reacting this compound with hydrogen in the presence of a catalyst. google.com

Contribution to the Development of Trifluoromethylated New Chemical Entities

The introduction of trifluoromethyl groups is a widely used strategy in drug discovery to optimize the properties of lead compounds. wikipedia.org this compound provides a direct and efficient way to incorporate the trifluoromethylpropyl moiety, thereby facilitating the development of new chemical entities (NCEs) with improved pharmacological profiles.

The trifluoromethyl group significantly influences the properties of a molecule due to its high electronegativity and lipophilicity. mdpi.comnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups and can impact the electronic properties of aromatic rings. researchgate.netnih.gov This can lead to enhanced binding interactions with biological targets. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, which makes the trifluoromethyl group resistant to metabolic breakdown. nih.gov This increased metabolic stability can lead to a longer drug half-life in the body. mdpi.com The table below summarizes the key effects of trifluoromethyl groups on molecular properties.

PropertyEffect of Trifluoromethyl GroupReference
Lipophilicity Increases lipophilicity, which can improve membrane permeability and bioavailability. mdpi.comnih.gov
Metabolic Stability Enhances metabolic stability by blocking sites of oxidative metabolism. mdpi.comresearchgate.net
Binding Affinity Can increase binding affinity to target proteins through favorable interactions. researchgate.net
Acidity/Basicity Increases the acidity of nearby protons and decreases the basicity of adjacent functional groups. wikipedia.org

Role in Specialty Chemical and Advanced Materials Development

Beyond pharmaceuticals, this compound is utilized in the synthesis of specialty chemicals and advanced materials. beilstein-journals.org Its unique properties make it a valuable component in the creation of fluorinated polymers and other materials with desirable characteristics such as thermal stability, chemical resistance, and specific optical properties. For example, it can be used in the synthesis of fluorinated monomers that are then polymerized to create high-performance materials for the electronics and aerospace industries.

Environmental Behavior and Degradation Pathways

Atmospheric Chemistry and Photochemical Transformation Mechanisms

The principal mechanism for the removal of 3-Chloro-1,1,1-trifluoropropane from the atmosphere is its reaction with hydroxyl (OH) radicals. This reaction initiates the atmospheric degradation of the compound. While direct photolysis by sunlight is not a significant removal process for HCFCs in the troposphere, the reaction with OH radicals is a key determinant of its atmospheric lifetime.

The reaction is initiated by the abstraction of a hydrogen atom from the propane (B168953) backbone by an OH radical. This leads to the formation of a halogenated alkyl radical, which then undergoes a series of rapid reactions in the presence of atmospheric oxygen (O₂).

Key Atmospheric Reaction Data for this compound

ParameterValueSource
OH Radical Reaction Rate Constant1.24 x 10⁻³ cm³/molecule-secU.S. EPA RSEI Database epa.gov

Based on this reaction rate, the atmospheric lifetime of this compound can be estimated. A shorter lifetime generally indicates a lower potential to contribute to stratospheric ozone depletion and global warming compared to more persistent halogenated compounds.

The subsequent atmospheric transformation of the initial radical products is expected to lead to the formation of various smaller, oxygenated species. The likely degradation pathway involves the formation of an alkyl peroxy radical (RO₂) and then an alkoxy radical (RO). The fate of the alkoxy radical can involve C-C bond cleavage, leading to the formation of carbonyl compounds. Given the structure of this compound, potential atmospheric degradation products could include trifluoroacetyl chloride (CF₃C(O)Cl) and other smaller chlorinated and fluorinated compounds.

Hydrolytic Stability and Reactivity in Aqueous Environments

In aquatic environments, the stability of this compound is determined by its potential to undergo hydrolysis. Generally, HCFCs are relatively resistant to hydrolysis under typical environmental conditions.

Hydrolysis Data for this compound

ParameterValueSource
Hydrolysis Rate1.33 x 10⁻¹¹ (unitless)U.S. EPA RSEI Database epa.gov

The provided hydrolysis rate from the EPA's RSEI model suggests a very slow degradation process in water. epa.gov This indicates that hydrolysis is not a significant removal pathway for this compound in aqueous environments, leading to its potential persistence in water bodies. The compound does not react rapidly with water. nih.govnoaa.gov

Environmental Persistence and Identification of Transformation Products

The persistence of this compound in the environment is a function of its degradation rates in different environmental compartments. Its slow hydrolysis rate suggests persistence in water, while its atmospheric lifetime, dictated by the OH radical reaction rate, determines its persistence in the air.

The transformation products resulting from its degradation are key to understanding its full environmental impact.

Atmospheric Transformation Products: Following the initial reaction with OH radicals, the resulting alkyl radical reacts with O₂ to form a peroxy radical (CF₃CH₂CHClOO•). This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (CF₃CH₂CHClO•). The alkoxy radical can then decompose, potentially leading to the formation of trifluoroacetaldehyde (B10831) (CF₃CHO) and chloroacetyl chloride (ClC(O)CH₂Cl). Further oxidation of these products would lead to smaller, more stable molecules.

Aqueous Transformation Products: Due to its low hydrolysis rate, the formation of transformation products in water is expected to be minimal. If hydrolysis were to occur, it would likely involve the substitution of the chlorine atom with a hydroxyl group, leading to the formation of 3,3,3-trifluoropropan-1-ol.

Interaction Dynamics with Environmental Compartments

The distribution of this compound in the environment is influenced by its partitioning behavior between air, water, soil, and biota. This is often characterized by the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Environmental Partitioning Coefficients for this compound

ParameterValueSource
Octanol-Water Partition Coefficient (Kow)123U.S. EPA RSEI Database epa.gov
Soil Organic Carbon-Water Partition Coefficient (Koc)532U.S. EPA RSEI Database epa.gov

The Kow value suggests a moderate potential for bioaccumulation in organisms. The Koc value indicates that this compound has a tendency to adsorb to organic matter in soil and sediment. epa.gov This adsorption can reduce its mobility in the subsurface, but also make it more persistent in the solid phase of the environment. Its vapor pressure and Henry's Law constant also play a role in its distribution, influencing its tendency to volatilize from water and soil into the atmosphere.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-chloro-1,1,1-trifluoropropane, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via fluorination of chlorinated propane derivatives. Key methods include:

  • Catalytic fluorination : Reacting 3-chloro-1-chloropropane with hydrogen fluoride (HF) in the presence of a chromium- or antimony-based catalyst at 80–120°C .
  • Gas-phase reactions : Using ClF₃ under controlled pressure to minimize side reactions like over-fluorination .
  • Optimization : Yield depends on temperature control (exothermic reactions require cooling) and catalyst purity. Impurities in HF or catalysts can lead to byproducts such as 2-chloro-1,1,1-trifluoropropane .

Q. What are the critical physical properties of this compound for experimental design?

  • Answer : Key properties include:

  • Boiling point : 45.1°C (useful for distillation purification).
  • Density : 1.3253 g/cm³ (affects phase separation in biphasic reactions).
  • Stability : Non-flammable but decomposes at >200°C, releasing Cl/F radicals. Avoid contact with strong oxidizers (e.g., HNO₃) or reductants (e.g., LiAlH₄), which trigger violent reactions .
  • Vapor pressure : 325 mmHg at 20°C (requires sealed systems to prevent volatilization) .

Q. How should researchers handle this compound safely in lab settings?

  • Answer :

  • PPE : Use nitrile gloves, safety goggles, and respirators with organic vapor cartridges due to acute inhalation toxicity (GHS Category 3) .
  • Ventilation : Conduct reactions in fume hoods with airflow ≥100 ft/min to prevent vapor accumulation .
  • Spill management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Avoid water to prevent aerosolization .
  • Storage : Keep in amber glass bottles under nitrogen at ≤25°C, away from oxidizers .

Q. What analytical techniques validate the purity and structure of this compound?

  • Answer :

  • GC-MS : Quantifies purity (>98% typical) and detects impurities like 1,3-dichloropropane.
  • ¹⁹F/¹H NMR : Confirms structure via characteristic shifts: ¹⁹F NMR δ -75 ppm (CF₃), ¹H NMR δ 3.2 ppm (CH₂Cl) .
  • FTIR : Peaks at 1150 cm⁻¹ (C-F stretch) and 650 cm⁻¹ (C-Cl stretch) .

Advanced Research Questions

Q. How does this compound interact with nucleophiles, and what mechanistic insights exist?

  • Answer : The CF₃ group’s electron-withdrawing effect polarizes the C-Cl bond, enhancing SN2 reactivity. Example reactions:

  • With amines : Forms 3-trifluoromethylpropylamines at 60°C in THF (70–85% yield). Steric hindrance at the β-carbon slows reactivity compared to non-fluorinated analogs .
  • With Grignard reagents : Produces trifluoromethyl alkanes but requires low temperatures (-20°C) to suppress elimination side reactions .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of vaporization)?

  • Answer : Discrepancies arise from measurement methods:

  • Static vs. dynamic techniques : Static calorimetry reports ΔHvap = 28.5 kJ/mol, while gas saturation methods yield 26.1 kJ/mol due to incomplete vaporization .
  • Recommendation : Use differential scanning calorimetry (DSC) with high-purity samples and replicate trials to minimize error .

Q. What are the challenges in studying the environmental persistence of this compound?

  • Answer :

  • Degradation data gaps : No OECD 301/302 biodegradation studies available. Estimated atmospheric lifetime is 15 years via OH radical reaction (computational models) .
  • Analytical limitations : Low water solubility (0.12 g/L) complicates aquatic toxicity assays. Use headspace GC-MS for trace detection in environmental matrices .

Q. Why does this compound exhibit lower ozone depletion potential (ODP) than CFCs?

  • Answer : The C-Cl bond’s weaker dissociation energy (vs. C-F) allows faster UV photolysis in the stratosphere, reducing chlorine radical release. ODP is calculated as 0.02 (vs. CFC-11 = 1.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.